4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 4-methyl-6-chloronicotinonitrile with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, along with catalysts or bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile can be compared with other similar compounds, such as:
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile: This compound has an additional methyl group, which may affect its chemical and biological properties.
4,6-Diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methyl-6-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9-6-11(13-8-10(9)7-12)14-4-2-3-5-14/h6,8H,2-5H2,1H3 |
InChI Key |
UUIXEAOSTQQIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCCC2 |
Origin of Product |
United States |
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